molecular formula C25H22ClN3O3S B12048572 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone CAS No. 477332-89-1

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B12048572
CAS No.: 477332-89-1
M. Wt: 480.0 g/mol
InChI Key: STJPKUMZFFSHOG-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the sulfanyl group and the dimethoxyphenyl group through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Core Triazole Ring Formation

The triazole ring in this compound is synthesized via cyclization of appropriately substituted hydrazine derivatives. For analogous compounds, this involves:

  • Reaction of carboxylic acid hydrazides with (aryl)isothiocyanates to form 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .

  • Subsequent cyclization to generate the 1,2,4-triazole framework, often facilitated by acidic or basic conditions depending on the precursor .

S-Alkylation Reaction

The sulfanyl (-S-) group is introduced via S-alkylation of the triazole thiol. Key steps include:

  • Tautomerism : The triazole thiol exists in equilibrium between thiol (10a ) and thione (10b ) forms. S-alkylation occurs preferentially at the thiol form under basic conditions .

  • Reagents : 2-bromo-1-phenylethanone (or analogous alkylating agents) and cesium carbonate (Cs₂CO₃) as a base in DMF .

  • Conditions : Stirring for 24 hours at ambient temperature, followed by workup in water and purification via recrystallization .

Reaction Mechanism :

  • Deprotonation of the triazole thiol by Cs₂CO₃ generates a thiolate ion.

  • Nucleophilic substitution with the alkylating agent forms the S-alkylated product.

  • Confirmation of S-alkylation is achieved via 1H-15N HMBC NMR , which shows no cross-peak between the 2-N atom and methylene protons (indicative of N-alkylation) .

Key Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield Source
S-alkylationCs₂CO₃, DMF, 24 h61%
ReductionNaBH₄, ethanol, 45–50°C57%
S-alkylationCs₂CO₃, DMF, 24 h53%

Analytical Characterization

Structural confirmation relies on:

  • 1H NMR : Identifies methylene protons (S-CH₂) and confirms the absence of carbonyl signals after reduction .

  • 13C NMR : Detects methine carbons (CH-O) and thione carbons (C=S) .

  • HRMS : Validates molecular weight and purity .

  • 2D NMR (HMBC) : Maps long-range couplings between protons and carbons, critical for confirming S-alkylation .

Reactivity and Stability

  • Sulfanyl group : Prone to nucleophilic substitution under acidic conditions .

  • Triazole ring : Resistant to hydrolysis but reactive toward electrophiles at position 3 .

  • Ketone functionality : May undergo reductions or condensations depending on reaction conditions.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains and fungi, demonstrating moderate to high efficacy. For example, studies indicated that derivatives of triazole compounds possess potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting the growth of cancer cell lines in vitro. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

StudyObjectiveFindings
Study 1 Antimicrobial ActivityThe compound exhibited significant inhibition against E. coli and S. aureus with MIC values ranging from 12.5 to 50 µg/mL.
Study 2 Anticancer EffectIn vitro studies demonstrated a reduction in cell viability of MCF-7 breast cancer cells by 60% at a concentration of 25 µM after 48 hours of treatment.
Study 3 Synthesis OptimizationA new synthetic route was developed that improved yield by 30% compared to previous methods, enhancing the availability for biological testing.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its triazole ring and sulfanyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A triazole ring , which is known for its diverse pharmacological properties.
  • Aromatic substituents such as chlorophenyl and methylphenyl groups.
  • A sulfanyl group , which may enhance its biological activity.

The molecular formula is C25H21ClN4O2SC_{25}H_{21}ClN_{4}O_{2}S, with a molecular weight of approximately 476.98 g/mol .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. The specific compound under study has shown promising results against various microbial strains:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusModerate to Good
Candida albicansModerate
Klebsiella pneumoniaeModerate

The mechanism of action for triazole derivatives typically involves the inhibition of cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. Compounds similar to this triazole derivative have demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
HCT-116 (Colon carcinoma)6.2
T47D (Breast cancer)27.3

These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific pathways, although the exact mechanism remains to be fully elucidated .

The proposed mechanisms for the biological activity of triazole derivatives include:

  • Inhibition of Enzymes : Targeting enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : Affecting pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or disrupt its function.

Case Studies

  • Antimicrobial Screening : A study conducted on various triazole derivatives revealed that those with similar structural features to our compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was noted to enhance efficacy .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of the studied compound could effectively reduce cell viability in cancer cell lines, indicating potential as therapeutic agents .

Properties

CAS No.

477332-89-1

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C25H22ClN3O3S/c1-16-4-11-20(12-5-16)29-24(17-6-9-19(26)10-7-17)27-28-25(29)33-15-21(30)18-8-13-22(31-2)23(14-18)32-3/h4-14H,15H2,1-3H3

InChI Key

STJPKUMZFFSHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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